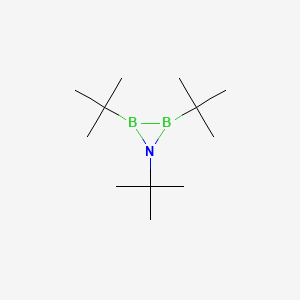
Tri-tert-butylazadiboriridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-butylazadiboriridine is a unique compound characterized by a three-membered ring structure containing boron and nitrogen atoms. This compound is notable for its basic boron-boron bond, which exhibits interesting reactivity and bonding properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri-tert-butylazadiboriridine can be synthesized through the reaction of tert-butylamine with boron trichloride, followed by the addition of tert-butyl lithium. The reaction proceeds under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves the same principles as laboratory-scale preparation. Scaling up the process would require careful control of reaction conditions and purification steps to ensure the quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tri-tert-butylazadiboriridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions often involve the replacement of tert-butyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include boranes, carbonyl compounds, and halogens. Reaction conditions typically involve the use of inert atmospheres and solvents such as THF or diethyl ether .
Major Products
Major products formed from reactions with this compound include boron-containing heterocycles, boron-gold complexes, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Tri-tert-butylazadiboriridine has several scientific research applications, including:
Chemistry: It is used in the study of boron-boron bond activation and the formation of boron-containing heterocycles.
Biology: The compound’s unique reactivity makes it a valuable tool for probing biological systems and studying boron-based interactions.
Medicine: Research into boron-containing compounds has potential implications for drug development and therapeutic applications.
Industry: This compound is used in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of tri-tert-butylazadiboriridine involves the activation of boron-boron bonds through interactions with various reagents. The compound can form complexes with metals, leading to the cleavage and reformation of boron-boron bonds. This process is facilitated by the electron-donating properties of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tri-tert-butylborane: Similar in structure but lacks the nitrogen atom, leading to different reactivity.
Tri-tert-butylphosphine: Contains phosphorus instead of boron, resulting in distinct chemical properties.
Tri-tert-butylamine: Contains nitrogen but lacks boron, making it less reactive in boron-specific reactions.
Uniqueness
Tri-tert-butylazadiboriridine is unique due to its combination of boron and nitrogen atoms in a three-membered ring structure. This configuration imparts distinctive reactivity and bonding characteristics, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
109976-00-3 |
|---|---|
Fórmula molecular |
C12H27B2N |
Peso molecular |
207.0 g/mol |
Nombre IUPAC |
1,2,3-tritert-butylazadiboriridine |
InChI |
InChI=1S/C12H27B2N/c1-10(2,3)13-14(11(4,5)6)15(13)12(7,8)9/h1-9H3 |
Clave InChI |
SLYGPIXUMASBSL-UHFFFAOYSA-N |
SMILES canónico |
B1(B(N1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
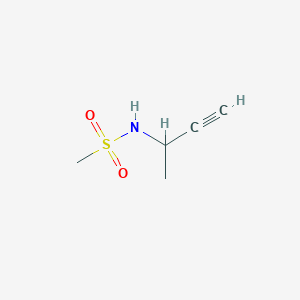

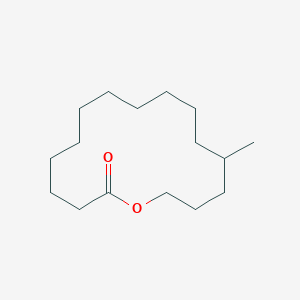
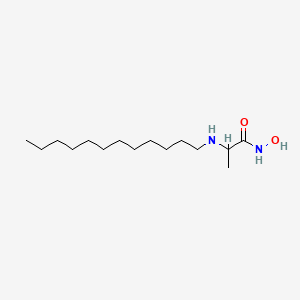

![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
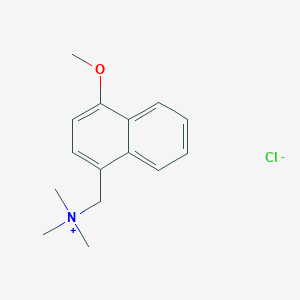

![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
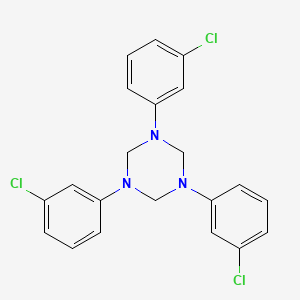
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
